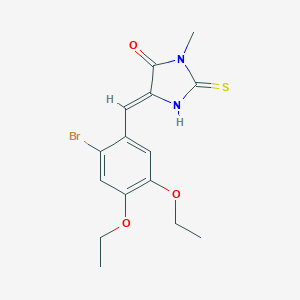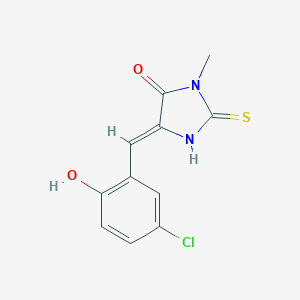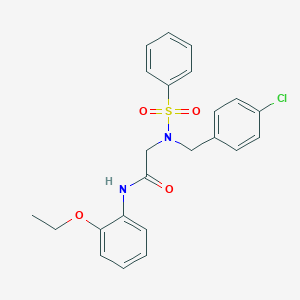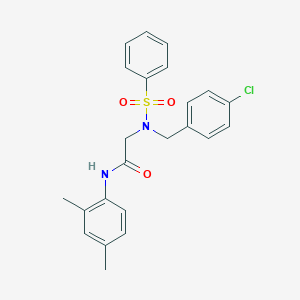![molecular formula C21H19BrN2O4S B301012 Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301012.png)
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MBTEB, is a compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazolidine derivative, which has been shown to possess various biological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations is the lack of studies on its toxicity and pharmacokinetics, which limits its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of research is the development of more potent derivatives with improved pharmacokinetic properties. Another area of research is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, there is a need for more studies on its toxicity and safety profile, which will be essential for its potential clinical use.
Conclusion:
In conclusion, Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound that has shown promising results in various scientific research applications. It possesses anti-inflammatory and anticancer activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While it has several advantages for lab experiments, there is a need for more studies on its toxicity and pharmacokinetics. Overall, Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has the potential to be a valuable tool for the development of new therapies for various diseases.
Synthesemethoden
The synthesis of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-bromo-2-ethoxybenzaldehyde and 3-methyl-4-oxo-2-thioxothiazolidine in the presence of methyl 4-aminobenzoate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in the field of medicine. One of the main areas of research is its anti-inflammatory activity. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the anticancer activity of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Eigenschaften
Produktname |
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C21H19BrN2O4S |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
methyl 4-[[(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H19BrN2O4S/c1-4-28-17-10-7-15(22)11-14(17)12-18-19(25)24(2)21(29-18)23-16-8-5-13(6-9-16)20(26)27-3/h5-12H,4H2,1-3H3/b18-12-,23-21? |
InChI-Schlüssel |
AJTBYHGAEAWDCK-AQEWOIMGSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)


![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)

amino]-N,N-diethylacetamide](/img/structure/B300945.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)